
3,3'-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are cyclic acetals derived from carbonyl compounds and diols. This particular compound features a propene bridge connecting two oxolane-2,5-dione rings, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) typically involves the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture . Other methods may involve the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as toluenesulfonic acid or zirconium tetrachloride (ZrCl4) are commonly employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in the formation of alcohols .
Scientific Research Applications
3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) involves its ability to form stable cyclic structures, which can interact with various molecular targets. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar to 1,3-dioxolanes but with a six-membered ring structure.
1,3-Dioxolanes: Compounds with a five-membered ring structure, similar to the target compound.
Uniqueness
3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) is unique due to its propene bridge connecting two oxolane-2,5-dione rings. This structure imparts distinct chemical properties and reactivity compared to other dioxolanes and dioxanes .
Properties
CAS No. |
65838-00-8 |
|---|---|
Molecular Formula |
C11H10O6 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
3-[3-(2,5-dioxooxolan-3-yl)prop-2-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C11H10O6/c12-8-4-6(10(14)16-8)2-1-3-7-5-9(13)17-11(7)15/h1-2,6-7H,3-5H2 |
InChI Key |
YQOCEZJDYYSSTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1=O)CC=CC2CC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


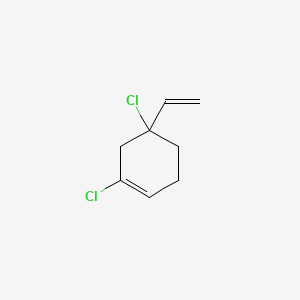

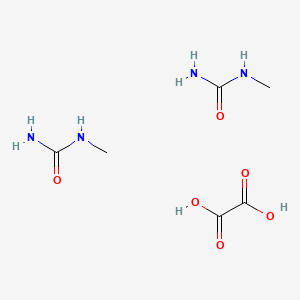
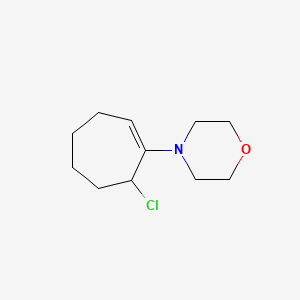
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)
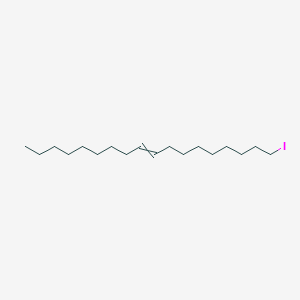
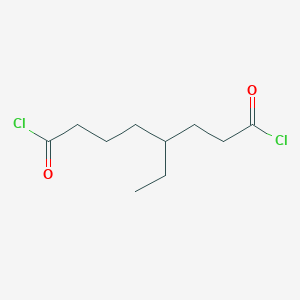
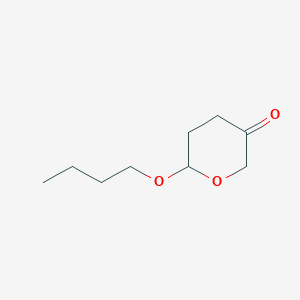
![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
